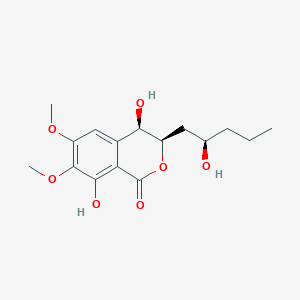
(3R,4R)-4,8-dihydroxy-3-((R)-2-hydroxypentyl)-6,7-dimethoxyisochroman-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4R)-4,8-dihydroxy-3-((R)-2-hydroxypentyl)-6,7-dimethoxyisochroman-1-one is a hydroxybenzoic acid. It has a role as a metabolite.
Aplicaciones Científicas De Investigación
Synthesis and Structure Elucidation
- The compound has been a subject in the field of synthetic chemistry, particularly in the synthesis of complex molecules. Kumaraswamy et al. (2014) achieved the total synthesis of related isochromanone compounds, highlighting key reactions such as catalytic enantioselective asymmetric epoxidation and an Alder–Rickert reaction for constructing the substituted phenyl ring (Kumaraswamy et al., 2014).
Pharmaceutical Research
- Research has shown that similar compounds play a role in pharmaceutical sciences. Thaisrivongs et al. (1987) describe the synthesis of angiotensinogen analogues containing an isochroman-1-one structure, demonstrating potent inhibitors of human plasma renin (Thaisrivongs et al., 1987).
Antioxidant Properties
- Manfredini et al. (2000) designed molecular combinations of antioxidants, including isochroman-1-one derivatives, that exhibited significant radical scavenging activities, suggesting their potential use as therapeutic agents in free radical damage-related pathologies (Manfredini et al., 2000).
Biological Activity
- Giles et al. (1996) investigated stereoselective isomerizations leading to compounds with the isochroman-1-one core, highlighting the relevance of such transformations in biological systems (Giles et al., 1996).
- Oliveira et al. (2011) isolated dihydroisocoumarin derivatives from endophytic fungi, demonstrating their antifungal and acetylcholinesterase inhibitory activities, a testament to the biological potential of such compounds (Oliveira et al., 2011).
Propiedades
Nombre del producto |
(3R,4R)-4,8-dihydroxy-3-((R)-2-hydroxypentyl)-6,7-dimethoxyisochroman-1-one |
|---|---|
Fórmula molecular |
C16H22O7 |
Peso molecular |
326.34 g/mol |
Nombre IUPAC |
(3R,4R)-4,8-dihydroxy-3-[(2R)-2-hydroxypentyl]-6,7-dimethoxy-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C16H22O7/c1-4-5-8(17)6-10-13(18)9-7-11(21-2)15(22-3)14(19)12(9)16(20)23-10/h7-8,10,13,17-19H,4-6H2,1-3H3/t8-,10-,13-/m1/s1 |
Clave InChI |
YVVVQBLWJYKSII-ZDSQKVDBSA-N |
SMILES isomérico |
CCC[C@H](C[C@@H]1[C@@H](C2=CC(=C(C(=C2C(=O)O1)O)OC)OC)O)O |
SMILES canónico |
CCCC(CC1C(C2=CC(=C(C(=C2C(=O)O1)O)OC)OC)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



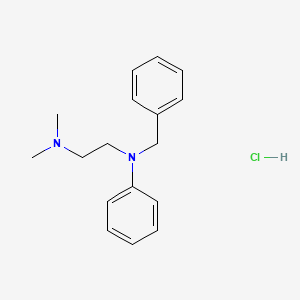
![5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-3-[(2S,4R,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B1265230.png)
![4-[5-Amino-3-methyl-4-[oxo-[3-(trifluoromethyl)phenyl]methyl]-2-thiophenyl]butanoic acid](/img/structure/B1265231.png)
![3-[2-(2,6-Dichlorophenyl)-6-quinolyl]-1-hydroxy-1-methoxypropan-2-yl 2,6-dichlorobenzoate](/img/structure/B1265232.png)
![(E)-3-[(5R,6S)-5,6-dihydroxycyclohexa-1,3-dienyl]acrylic acid](/img/structure/B1265233.png)
![1-[(11Z)-octadecenoyl]-2-octadecanoyl-sn-glycero-3-phosphocholine](/img/structure/B1265236.png)
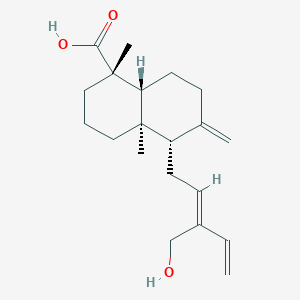
![2-(2-chlorophenyl)-5,7-dihydroxy-8-[(2R,3S)-2-(hydroxymethyl)-1-methylpyrrolidin-3-yl]chromen-4-one](/img/structure/B1265239.png)
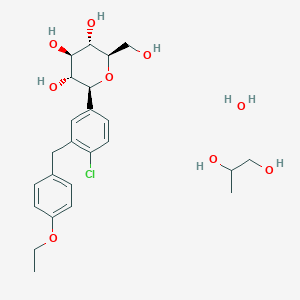
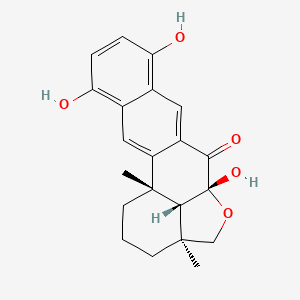
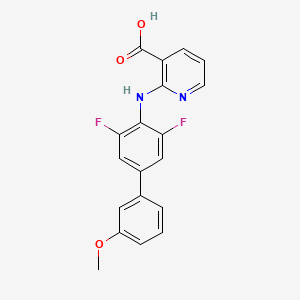
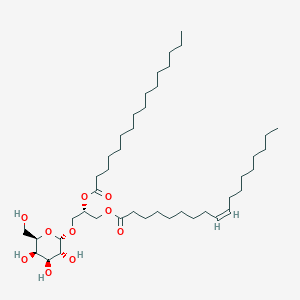
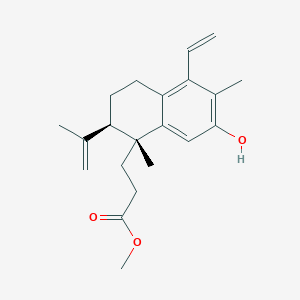
![1-O-(alpha-D-galactopyranosyl)-N-[11-(4-fluorophenyl)undecanoyl]phytosphingosine](/img/structure/B1265247.png)